[1,3]Dioxolo[4,5-g]quinazoline [1,3]Dioxolo[4,5-g]quinazoline
Brand Name: Vulcanchem
CAS No.: 269-53-4
VCID: VC15994539
InChI: InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2
SMILES:
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

[1,3]Dioxolo[4,5-g]quinazoline

CAS No.: 269-53-4

Cat. No.: VC15994539

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Dioxolo[4,5-g]quinazoline - 269-53-4

Specification

CAS No. 269-53-4
Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name [1,3]dioxolo[4,5-g]quinazoline
Standard InChI InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2
Standard InChI Key RVIQXKFHVKKBSY-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C=NC=N3

Introduction

# Dioxolo[4,5-g]quinazoline: A Comprehensive Review of Structural, Synthetic, and Functional Properties Dioxolo[4,5-g]quinazoline is a heterocyclic compound characterized by a fused quinazoline core integrated with a 1,3-dioxole ring system. With the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities . Despite its promise, detailed studies on its synthesis, reactivity, and applications remain limited compared to related quinazoline derivatives. This review synthesizes available data from peer-reviewed sources to provide a comprehensive analysis of its properties, synthesis pathways, and research applications.

Fused Ring System and Substituent Effects

The defining feature of dioxolo[4,5-g]quinazoline is its bicyclic structure, where a 1,3-dioxole ring is fused at the 4,5-positions of the quinazoline backbone . The quinazoline core consists of a benzene ring fused to a pyrimidine ring, while the dioxolo moiety introduces two oxygen atoms at positions 1 and 3 of the fused benzene ring. This arrangement creates a planar, aromatic system with distinct electronic properties. The compound’s Canonical SMILES (C1OC2=C(O1)C=C3C(=C2)C=NC=N3) and InChIKey (RVIQXKFHVKKBSY-UHFFFAOYSA-N) further confirm its structural uniqueness.

Table 1: Key Molecular Properties of Dioxolo[4,5-g]quinazoline

PropertyValue
Molecular FormulaC₉H₆N₂O₂
Molecular Weight (g/mol)174.16
CAS Registry Number269-53-4
Topological Polar Surface Area54.1 Ų
Hydrogen Bond Acceptors4

The dioxolo ring enhances the compound’s electron density, making it susceptible to electrophilic aromatic substitution reactions. Additionally, the nitrogen atoms in the quinazoline core provide sites for hydrogen bonding and coordination with metal catalysts.

Synthesis and Production Methods

Copper-Catalyzed Cascade Synthesis

A highly efficient method for synthesizing quinazoline derivatives involves copper-catalyzed coupling reactions. For example, Huang et al. demonstrated that reacting methyl 2-halobenzoates with amidine hydrochlorides in the presence of CuI and L-proline as a ligand yields quinazoline derivatives with excellent efficiency . Under optimized conditions (DMF solvent, 80°C, Cs₂CO₃ base), this method achieves yields exceeding 90% for analogs like 6-methyl- dioxolo[4,5-g]quinazoline .

Reaction Mechanism Insights

  • Oxidative Addition: The copper catalyst facilitates the insertion into the carbon-halogen bond of the methyl 2-halobenzoate.

  • Nucleophilic Attack: The amidine nitrogen attacks the activated aryl intermediate, forming a C–N bond.

  • Cyclization: Intramolecular cyclization eliminates methanol, yielding the fused quinazoline structure .

This method’s scalability and mild reaction conditions make it suitable for both laboratory and industrial applications.

Chemical Reactivity and Functionalization

Electrophilic Substitution and Ring-Opening Reactions

The electron-rich dioxolo ring undergoes regioselective electrophilic substitution, particularly at the para position relative to the oxygen atoms. Chlorination and nitration reactions have been reported for analogous compounds, suggesting similar reactivity for dioxolo[4,5-g]quinazoline. Additionally, the dioxolo moiety can participate in ring-opening reactions under acidic conditions, forming dihydroxy intermediates that may serve as precursors for further functionalization.

Redox Transformations

The quinazoline core exhibits redox activity, with the pyrimidine ring undergoing reduction to dihydroquinazoline derivatives in the presence of NaBH₄ or LiAlH₄. Conversely, oxidation with KMnO₄ or H₂O₂ generates N-oxide derivatives, which are valuable in drug design for modulating bioavailability.

Applications in Scientific Research

Medicinal Chemistry and Drug Discovery

Quinazoline derivatives are renowned for their bioactivity, and dioxolo[4,5-g]quinazoline is no exception. Preliminary studies suggest its potential as:

  • Enzyme Inhibitors: The compound’s planar structure allows it to intercalate into enzyme active sites, particularly those involving ATP-binding domains.

  • Anticancer Agents: Analogous compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis via DNA damage .

Materials Science

The conjugated π-system of dioxolo[4,5-g]quinazoline makes it a candidate for organic semiconductors. Its electron-deficient quinazoline core can facilitate charge transport in thin-film transistors.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
Dioxolo[4,5-h]quinazolineFused at 4,5-h positionsEnhanced kinase inhibition
6-MethylquinazolineLacks dioxolo ringReduced metabolic stability

The dioxolo ring in dioxolo[4,5-g]quinazoline confers greater solubility and metabolic stability compared to non-fused quinazolines, making it more suitable for in vivo applications .

Future Perspectives and Research Directions

  • Synthetic Optimization: Developing enantioselective synthesis routes for chiral derivatives.

  • Biological Screening: Systematic evaluation against cancer, microbial, and viral targets.

  • Materials Engineering: Exploring charge transport properties in OLEDs and photovoltaic devices.

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